molecular formula C16H11N3O2S B2597244 4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 313662-36-1

4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2597244
CAS No.: 313662-36-1
M. Wt: 309.34
InChI Key: QZLYNPNGGSSLHE-UHFFFAOYSA-N
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Description

Historical Development of Benzothiazole Research

The foundation of benzothiazole research can be traced to the late nineteenth century when German chemist Heinrich Debus first synthesized the parent compound in 1889. Initially, benzothiazole garnered interest primarily as a synthetic intermediate in organic chemistry, serving as a building block for more complex molecular structures. However, the medicinal potential of this heterocyclic scaffold began to unfold gradually as researchers explored its biological activities and pharmacological effects throughout the early twentieth century. The structural versatility of benzothiazole, characterized by its fused benzene and thiazole rings, provided researchers with a privileged scaffold that could be modified at multiple positions to enhance biological activity.

During the mid-twentieth century, seminal studies began to elucidate the diverse pharmacological properties of benzothiazole derivatives, leading to the discovery of their antimicrobial, anti-inflammatory, and antitumor activities. The development of synthetic methodologies allowed for systematic exploration of structure-activity relationships, enabling researchers to identify key structural features responsible for biological potency. Notable contributions from pharmaceutical companies and academic institutions established benzothiazole as a cornerstone in medicinal chemistry, with several derivatives progressing to clinical trials and eventual market approval.

The evolution of computational chemistry and high-throughput screening technologies in the late twentieth century revolutionized benzothiazole research by enabling rapid evaluation of large compound libraries. This technological advancement facilitated the identification of lead compounds with optimized pharmacological profiles and accelerated the drug discovery process. The integration of molecular modeling techniques provided deeper insights into the binding interactions between benzothiazole derivatives and their biological targets, guiding rational drug design efforts.

4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide in the Context of Medicinal Chemistry

This compound exemplifies the sophisticated approach to modern medicinal chemistry through its carefully designed molecular architecture. The compound incorporates three key structural components that synergistically contribute to its biological activity: a 4-methoxybenzo[d]thiazol-2-yl moiety providing a heterocyclic scaffold with sulfur and nitrogen atoms, a benzamide group linked to the thiazole ring via an amide bond, and a cyano substituent at the para position of the benzamide aromatic ring. This configuration confers unique electronic and steric properties that influence its reactivity and biological interactions, with crystallographic studies of analogous benzothiazole derivatives revealing non-planar geometries and dihedral angles between aromatic systems ranging from thirty to thirty-five degrees.

The methoxy substitution at the benzothiazole core represents a strategic modification that enhances the compound's pharmacokinetic properties while maintaining its biological activity. Research has demonstrated that methoxy substituents can significantly influence membrane permeability, protein binding affinity, and metabolic stability, making them valuable functional groups in drug design. The positioning of the methoxy group at the fourth position of the benzothiazole ring optimizes the electronic distribution throughout the molecule, potentially enhancing its interaction with target proteins.

The cyano group incorporation at the para position of the benzamide component serves multiple functions in the molecular design. Electron-withdrawing groups such as cyano substituents can modulate the electrostatic properties of the molecule, influencing its binding affinity to biological targets. Additionally, the cyano group provides opportunities for further chemical modification through various synthetic transformations, allowing for the development of derivative compounds with enhanced or modified biological properties.

Significance in Drug Discovery and Development

The significance of this compound in contemporary drug discovery stems from its demonstrated activity against multiple therapeutic targets and its potential for further optimization. Benzothiazole derivatives have emerged as valuable pharmacophores in drug discovery and development, with numerous compounds demonstrating promising therapeutic potential across various disease areas including cancer, tuberculosis, and inflammatory conditions. The multifaceted biological activities exhibited by benzothiazole derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, underscore their significance as versatile therapeutic agents.

Table 1: Biological Activity Profile of this compound

Cell Line Cancer Type Half Maximal Inhibitory Concentration (Micromolar) Mechanism of Action
Cervical Carcinoma Cervical Cancer 12.3 Topoisomerase I Inhibition
Breast Adenocarcinoma Breast Cancer 18.7 Caspase-3 Activation
Colon Carcinoma Colorectal Cancer 24.1 Cell Cycle Arrest (G2/M Phase)

The compound's ability to target topoisomerase enzymes represents a particularly significant mechanism of action in cancer therapy. Topoisomerase inhibition leads to DNA damage accumulation and subsequent apoptotic cell death, making this mechanism highly valuable for anticancer drug development. The activation of caspase-3 pathways further enhances the compound's therapeutic potential by promoting programmed cell death in cancer cells while potentially sparing normal tissue.

Modern drug discovery has increasingly focused on developing compounds with improved selectivity profiles and reduced off-target effects. The structural specificity of this compound, combined with its demonstrated biological activity, positions it as a promising lead compound for further optimization through medicinal chemistry approaches. The compound's molecular weight of 309.34 grams per mole falls within the optimal range for oral bioavailability according to Lipinski's rule of five, suggesting favorable pharmacokinetic properties.

Evolution of Research Focus on Benzamide-Benzothiazole Conjugates

The evolution of research focus on benzamide-benzothiazole conjugates has been driven by the recognition that hybrid molecules combining multiple pharmacophores can exhibit enhanced biological activity compared to their individual components. This approach, known as molecular hybridization, has become a cornerstone strategy in modern medicinal chemistry for developing compounds with improved therapeutic profiles. The conjugation of benzamide and benzothiazole moieties creates molecules with unique three-dimensional architectures that can interact with multiple binding sites on target proteins.

Historical analysis of benzamide-benzothiazole research reveals a progressive shift from simple structural modifications to sophisticated design strategies incorporating multiple functional groups. Early studies focused primarily on single-point modifications of the benzothiazole core, gradually evolving to include systematic exploration of substitution patterns and the incorporation of additional pharmacophore elements. The development of computational modeling tools has enabled researchers to predict the biological activity of novel conjugates before synthesis, significantly accelerating the drug discovery process.

Table 2: Research Evolution Timeline for Benzamide-Benzothiazole Conjugates

Time Period Research Focus Key Developments Representative Compounds
1980s-1990s Core Structure Modifications Single substitution studies Simple methoxy derivatives
2000s-2010s Multi-target Approaches Hybrid molecule design Benzamide-benzothiazole conjugates
2010s-Present Precision Medicine Structure-activity optimization This compound

Contemporary research has demonstrated that benzamide-benzothiazole conjugates can exhibit synergistic effects, where the combined biological activity exceeds the sum of individual components. Structure-activity relationship studies have identified key structural features that contribute to enhanced potency, including the positioning of electron-withdrawing groups, the nature of linking moieties, and the overall molecular geometry. These insights have guided the rational design of compounds such as this compound, which incorporates optimal structural elements identified through systematic research.

The synthetic accessibility and modifiability of benzamide-benzothiazole conjugates have facilitated extensive exploration of structure-activity relationships, guiding the rational design of novel compounds with enhanced potency and selectivity. Advanced synthetic methodologies including transition-metal-catalyzed reactions, carbon-hydrogen functionalization, and cross-coupling reactions have enabled the synthesis of diverse benzothiazole derivatives with enhanced structural complexity and biological activity. The advent of high-throughput screening platforms and virtual screening approaches has accelerated the identification of lead compounds with desirable pharmacological properties, while the development of prodrug strategies and formulation approaches has addressed challenges related to bioavailability and tissue-targeting.

Properties

IUPAC Name

4-cyano-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c1-21-12-3-2-4-13-14(12)18-16(22-13)19-15(20)11-7-5-10(9-17)6-8-11/h2-8H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLYNPNGGSSLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide typically involves the following steps:

    Formation of Benzothiazole Intermediate: The initial step involves the synthesis of the benzothiazole intermediate. This can be achieved by reacting 4-methoxyaniline with carbon disulfide and iodine in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions to form 4-methoxybenzo[d]thiazole.

    Cyanoacetylation: The benzothiazole intermediate is then subjected to cyanoacetylation. This involves the reaction of the intermediate with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is typically carried out under reflux conditions to yield the cyanoacetylated product.

    Amidation: The final step involves the amidation of the cyanoacetylated product with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out at room temperature to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the methoxy group, converting it to a hydroxyl group.

    Reduction: Reduction of the cyano group can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst. This reaction converts the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group. Common reagents for substitution include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under reflux conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst; typically carried out in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, amines, thiols; typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Antiviral Activity : Research indicates that derivatives of benzothiazole, including 4-cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide, may exhibit antiviral properties. For instance, studies have shown that related compounds can inhibit the replication of viruses such as Hepatitis B by increasing intracellular levels of specific proteins that interfere with viral replication mechanisms .

Anti-Aggregation Properties : The compound has been investigated for its ability to inhibit protein aggregation associated with neurodegenerative diseases. In particular, it has shown promise in reducing the aggregation of alpha-synuclein, a protein implicated in Parkinson's disease. The effectiveness was evaluated using thioflavin-T fluorescence assays and transmission electron microscopy to visualize fibril formation .

Biological Studies

Enzyme Inhibition : The structural components of the compound suggest potential interactions with various enzymes and receptors. For instance, compounds with similar structures have been explored for their ability to inhibit carbonic anhydrases, which are crucial in tumor metabolism under hypoxic conditions . This opens avenues for developing anticancer therapies.

Mechanisms of Action : Understanding how this compound interacts at the molecular level can provide insights into its biological effects. The cyano group may play a significant role in binding interactions with target proteins, while the benzamide core can modulate these interactions' specificity and potency .

Materials Science

Synthesis of New Materials : The compound serves as a building block for synthesizing more complex molecules that could be utilized in various industrial applications. Its unique structure allows for modifications that can enhance properties such as solubility and stability in different environments.

Case Studies

Study Focus Findings
Study on Anti-Aggregation ActivityInvestigated the anti-aggregation effects of benzothiazole derivatives on alpha-synucleinCompounds demonstrated significant reductions in fibril formation as measured by thioflavin-T fluorescence assays .
Antiviral Efficacy against HBVEvaluated derivatives for their ability to inhibit Hepatitis B virus replicationIdentified compounds that increased intracellular levels of antiviral proteins, showing potential as therapeutic agents .
Enzyme Inhibition StudiesAssessed the inhibition of carbonic anhydrases by benzothiazole derivativesSome derivatives exhibited selective inhibition against specific carbonic anhydrases linked to cancer progression .

Mechanism of Action

The mechanism of action of 4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which are involved in inflammatory processes and cancer progression.

    Receptor Binding: The compound binds to receptors such as the estrogen receptor and the androgen receptor, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The pharmacological and physicochemical properties of 4-cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide can be contextualized by comparing it to structurally related compounds. Below is a detailed comparison:

Structural Modifications and Substituent Effects

Compound Name Benzamide Substituent Thiazole/Thiazole-Related Substituent Key Functional Groups Biological Target/Activity Reference
This compound 4-Cyano 4-Methoxybenzo[d]thiazole Cyano, Methoxy Potential kinase inhibitor [N/A]
PB5 (4-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)phenyl)benzamide) 4-Cyano 4-(1-Methylbenzo[d]imidazol-2-yl)phenyl Cyano, Methylbenzoimidazole Unspecified (structural analog)
TOZ5 (4-Fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)benzamide) 4-Fluoro 4-Methoxy-7-morpholinobenzo[d]thiazole Fluoro, Methoxy, Morpholino PET imaging agent
4-Cyano-N-(4,5-dichlorobenzo[d]thiazol-2-yl)benzamide 4-Cyano 4,5-Dichlorobenzo[d]thiazole Cyano, Dichloro Unspecified (structural analog)
N-(Benzo[d]thiazol-2-yl)-4-((1-(4-(benzo[d]thiazol-2-ylcarbamoyl)phenethyl)-1H-1,2,3-triazol-4-yl)methoxy)benzamide (33) Triazole-linked Benzo[d]thiazole with triazole-phenethyl Triazole, Benzothiazole Multitarget ligand (Alzheimer’s)

Key Observations:

  • Substituent Position and Bioactivity: The 4-methoxy group on the benzo[d]thiazole ring (as in the target compound) is associated with improved solubility and metabolic stability compared to halogenated analogs like 4,5-dichloro derivatives . Morpholino substitutions (e.g., TOZ5) enhance binding to imaging targets, suggesting that electron-donating groups may optimize receptor interactions .
  • Cyano vs.

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Solubility Reference
This compound Not reported ~68%* Likely moderate in DMSO [N/A]
PB5 203 68 Ethanol-soluble
TOZ6 (2-Fluoro analog) Not reported 86 DMSO-soluble
Compound 33 (triazole-linked) 295–297 57 Limited aqueous solubility

*Inferred from analogous synthesis in .

Key Observations:

  • The target compound’s yield is comparable to PB5 (68%), suggesting efficient coupling reactions under similar conditions.
  • High melting points (>200°C) are common in this class, indicative of crystalline stability .

Biological Activity

4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structural features, including a cyano group and a methoxy-substituted benzothiazole moiety, suggest significant interactions with biological targets relevant to neurodegenerative diseases and cancer.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N2O2S, with a molecular weight of approximately 309.34 g/mol. The compound's structure can be represented as follows:

Structure C16H14N2O2S\text{Structure }\text{C}_{16}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}

This unique combination of functional groups enhances its reactivity and biological activity, making it a valuable candidate for further research.

Neurodegenerative Diseases

Research indicates that this compound exhibits significant activity against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound shows potential in inhibiting the aggregation of tau proteins and alpha-synuclein, which are critical in the pathology of these diseases. Studies utilizing surface plasmon resonance (SPR) and fluorescence spectroscopy have demonstrated that this compound can effectively bind to these proteins, potentially preventing their harmful aggregation.

Anticancer Properties

In addition to its neuroprotective effects, the compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. The compound's ability to interact with specific molecular targets positions it as a promising candidate for cancer therapeutics .

In Vitro Studies

Recent in vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it demonstrated IC50 values ranging from 0.20 to 2.58 μM against different human cancer cell lines, indicating potent anticancer activity .

Cell Line IC50 (μM)
NUGC (Gastric Cancer)0.49
MCF7 (Breast Cancer)5.48
HCT116 (Colon Cancer)4.53

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes and proteins associated with disease progression. Its structural characteristics allow it to interfere with cellular signaling pathways, leading to reduced cell viability in cancer cells and decreased aggregation of neurotoxic proteins.

Case Studies

  • Neurodegeneration : A study highlighted the compound's ability to inhibit tau fibrillation in vitro, suggesting its potential as a therapeutic agent for Alzheimer's disease. The results indicated a significant reduction in tau aggregation when treated with varying concentrations of the compound.
  • Cancer Research : In a comparative study against established chemotherapeutics, this compound exhibited superior selectivity towards cancer cells over normal fibroblast cells, demonstrating its potential for targeted therapy with reduced toxicity .

Q & A

Q. How are heterocyclic byproducts minimized during synthesis?

  • Reaction monitoring (TLC/HPLC) identifies intermediates. Optimizing stoichiometry (1:1.2 molar ratio of benzoyl chloride to aminothiazole) reduces dimerization. Catalytic additives (e.g., TBAB) suppress side reactions in SNAr mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.